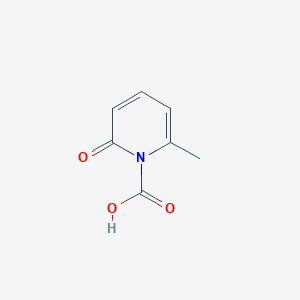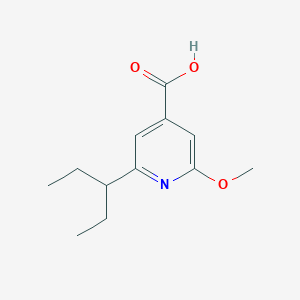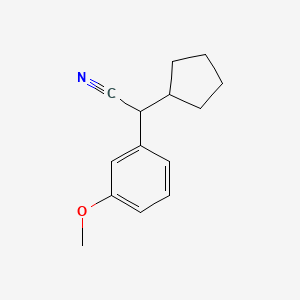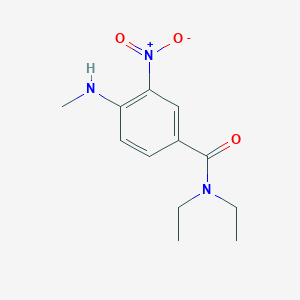
2-Methyl-6-oxopyridine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxopyridine-1(2H)-carboxylic acid is a heterocyclic compound with a pyridine ring structure. It is known for its diverse applications in organic synthesis and pharmaceutical research. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-oxopyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-6-methylpyridine-2-ones with aromatic aldehydes and urea or thiourea in the presence of a catalyst such as ZnCl2.2H2O in ethanol at 70°C . This multicomponent reaction is efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens, nitrating agents, or alkylating agents under controlled conditions.
Major Products: The reactions yield various derivatives, including oxo, amino, and alkyl-substituted pyridines, which are valuable intermediates in further chemical synthesis .
Applications De Recherche Scientifique
6-Methyl-2-oxopyridine-1(2H)-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism by which 2-Methyl-6-oxopyridine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-6-methyl-2-pyridone
- 2-Oxonicotinamide
- Pyrazolo[3,4-b]pyridine
- Pyrido[2,3-d]pyrimidine
Comparison: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical transformations .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-methyl-6-oxopyridine-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)8(5)7(10)11/h2-4H,1H3,(H,10,11) |
Clé InChI |
UUAUOZLFNSCMTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC(=O)N1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![SPIRO[5.5]UNDECANE-3-CARBOXAMIDE,N-[(4-METHYLPHENYL)SULFONYL]-2,4-DIOXO-](/img/structure/B8530251.png)

![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-,methyl ester](/img/structure/B8530270.png)
![tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8530275.png)




![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)


![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)

